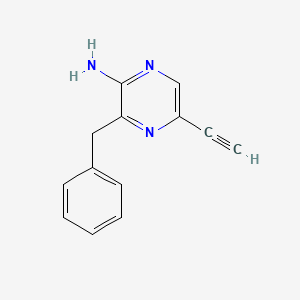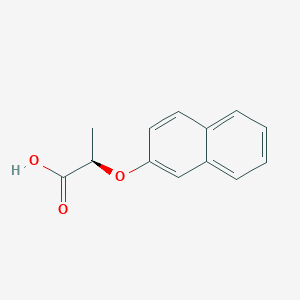![molecular formula C6H4BrN3O B11892000 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a hydroxyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromopyridine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group at the 3rd position can be oxidized to form a ketone or reduced to form an alkyl group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyrazolopyridines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: It serves as a probe to study various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
1H-Pyrazolo[4,3-b]pyridine: A closely related compound with the pyrazole ring fused at a different position on the pyridine ring.
1H-Pyrazolo[3,4-c]pyridine: A compound with a similar core structure but different functional groups
Uniqueness: 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile scaffold for the development of new therapeutic agents and chemical probes .
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11) |
InChI Key |
MUTHJUNUTARIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)






![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)




